2-(Pyridin-4-yl)-1-(4-(quinolin-2-ylmethoxy)phenyl)ethan-1-one is a complex organic compound with the molecular formula C23H18N2O2 and a molecular weight of 354.41 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) in its structure. The compound features a pyridine ring and a quinoline moiety, making it of interest in medicinal chemistry for potential biological activities.
This compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen in the ring structures. Its classification as a ketone further emphasizes its functional properties, which may contribute to its reactivity and interactions in biological systems.
The synthesis of 2-(Pyridin-4-yl)-1-(4-(quinolin-2-ylmethoxy)phenyl)ethan-1-one typically involves multi-step organic reactions, including coupling reactions between pyridine derivatives and quinoline-based compounds.
The synthesis can be achieved through the following general steps:
The compound can participate in various chemical reactions typical of ketones and aromatic compounds, including:
In laboratory settings, reactions involving this compound may require specific conditions such as controlled temperatures, solvents (e.g., dimethyl sulfoxide), and catalysts (e.g., Lewis acids) to optimize yields and selectivity.
The mechanism of action for 2-(Pyridin-4-yl)-1-(4-(quinolin-2-ylmethoxy)phenyl)ethan-1-one is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors due to its structural features.
Research indicates that compounds with similar structures may exhibit biological activities such as anti-cancer, anti-inflammatory, or antimicrobial effects. Further studies are required to confirm specific mechanisms related to this compound.
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are often employed to characterize these properties.
This compound has potential applications in several scientific fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which could lead to novel therapeutic agents .
The strategic integration of nitrogen-containing heterocycles represents a cornerstone in modern medicinal chemistry, driven by their capacity to engage diverse biological targets through multifaceted molecular interactions. 2-(Pyridin-4-yl)-1-(4-(quinolin-2-ylmethoxy)phenyl)ethan-1-one (CAS 871507-15-2) exemplifies this approach with its C23H18N2O2 framework that combines pyridine and quinoline pharmacophores through an aryl ether linkage and ketone functionality. This bifunctional architecture enables simultaneous engagement with hydrophobic pockets and hydrogen bonding networks within biological targets, enhancing binding specificity and affinity [1] [4]. The compound's calculated density of 1.235 g/cm³ and low aqueous solubility (7.8E-3 g/L) reflect optimal lipophilicity for membrane permeation while maintaining sufficient polarity for target interaction—a critical balance in drug development [4].
Table 1: Molecular Descriptors of 2-(Pyridin-4-yl)-1-(4-(quinolin-2-ylmethoxy)phenyl)ethan-1-one
Property | Value | Source |
---|---|---|
CAS Registry Number | 871507-15-2 | [1] |
Molecular Formula | C₂₃H₁₈N₂O₂ | [1] [4] |
Molecular Weight | 354.41 g/mol | [1] |
SMILES | O=C(C1=CC=C(OCC2=NC3=CC=CC=C3C=C2)C=C1)CC4=CC=NC=C4 | [1] |
InChIKey | NHROZZXXWVTAQE-UHFFFAOYSA-N | [1] |
Calculated Density | 1.235±0.06 g/cm³ | [4] |
Solubility in Water (25°C) | 7.8E-3 g/L | [4] |
The structural complexity of this hybrid compound enables conformational adaptability during protein binding, allowing the pyridine nitrogen to participate in acid-base interactions while the quinoline system engages in π-stacking and van der Waals contacts. Such dual pharmacophore architectures have demonstrated enhanced therapeutic indices against resistant pathogens and oncological targets compared to monofunctional analogs [3] [6]. The ketone bridge further provides a synthetic handle for structural diversification, facilitating the optimization of pharmacokinetic properties while preserving the core heterocyclic recognition elements [4].
Quinoline-pyridine hybrids represent an emerging class of bioactive compounds with dual-pathway modulation capabilities against infectious and neoplastic diseases. The structural framework of 2-(Pyridin-4-yl)-1-(4-(quinolin-2-ylmethoxy)phenyl)ethan-1-one enables simultaneous disruption of essential microbial enzymes and oncogenic signaling cascades—a pharmacological advantage in combating complex pathologies [6]. Quinoline derivatives historically served as antimalarial agents, but molecular hybridization with pyridine has expanded their therapeutic scope to include potent antitubercular activity, particularly against multidrug-resistant Mycobacterium tuberculosis strains [6]. This enhanced efficacy stems from the hybrid's ability to inhibit mycobacterial efflux pumps and biofilm formation while maintaining intracellular accumulation—mechanisms unattainable with single heterocyclic systems [6].
Table 2: Pharmacological Targets of Quinoline-Pyridine Hybrids
Biological Target | Therapeutic Area | Mechanistic Action | Hybrid Advantage |
---|---|---|---|
Mycobacterial cell wall synthesis | Tuberculosis | Disruption of mycolic acid biosynthesis | Enhanced penetration of waxy mycobacterial envelope |
PCSK9/LDLR protein-protein interface | Hyperlipidemia | Competitive inhibition of PCSK9-LDLR interaction | Increased hepatic LDL clearance (IC₅₀ = 0.76-9.24 μM) |
Tyrosine kinase receptors | Oncology | Allosteric inhibition of ATP-binding sites | Multi-kinase inhibition profile |
DNA gyrase | Bacterial infections | Interference with DNA supercoiling | Reduced susceptibility to resistance mechanisms |
In oncology, these hybrids demonstrate multi-kinase inhibition through simultaneous engagement with both hydrophobic and hydrophilic regions of ATP-binding pockets. Recent studies indicate that quinoline-pyridine conjugates like 2-(Pyridin-4-yl)-1-(4-(quinolin-2-ylmethoxy)phenyl)ethan-1-one disrupt proprotein convertase subtilisin/kexin type 9 (PCSK9) mediated degradation of low-density lipoprotein receptors (LDLR)—a critical pathway in cholesterol metabolism [5]. Molecular docking reveals that derivatives such as compound M27 achieve exceptional PCSK9 binding (IC₅₀ = 0.76 μM) through hydrophobic interactions at the PPI interface, restoring LDLR expression and increasing LDL uptake in hepatic cells [5]. This dual-targeting capability positions quinoline-pyridine hybrids as privileged scaffolds for developing next-generation therapeutics against complex diseases characterized by compensatory pathway activation.
Table 3: Synthetic Methodologies for Quinoline-Pyridine Hybrids
Synthetic Approach | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|
Vilsmeier-Haack formylation | POCl₃/DMF, 60-80°C, 4-6h | 65-78 | Regioselective functionalization of quinoline core |
Conrad-Limpach cyclocondensation | Ethyl acetoacetate, reflux, 8-12h | 72-85 | Access to 4-substituted quinolones |
Microwave-assisted annulation | Water, 150°C, microwave irradiation, 20-30 min | 85-99 | Reduced reaction time, improved atom economy |
Ultrasound-mediated coupling | ω-Halogen acetophenones, ultrasound, 40-60°C, 1-2h | 88-93 | Higher yields, lower energy consumption |
The synthetic versatility of quinoline-pyridine hybrids enables systematic structure-activity relationship (SAR) exploration. Electron-donating groups (e.g., methoxy) at the quinoline 4-position enhance antitubercular activity, while hydrophobic substituents on the pyridine ring improve PCSK9 binding affinity [5] [6]. Molecular hybridization strategies further allow medicinal chemists to overcome limitations of parent compounds—reducing quinoline-associated toxicity while enhancing pyridine's metabolic stability [3] [9]. Recent microwave-assisted synthetic protocols have achieved exceptional efficiency (99% yield) in constructing similar quinoline-thione hybrids, underscoring the technological advancements enabling rapid exploration of this chemical space [3]. The structural plasticity of these hybrids positions them as adaptable frameworks for addressing evolving therapeutic challenges, particularly in antimicrobial and oncological contexts where resistance mechanisms necessitate multi-target approaches.
Conclusion:The molecular architecture of 2-(Pyridin-4-yl)-1-(4-(quinolin-2-ylmethoxy)phenyl)ethan-1-one exemplifies contemporary drug design paradigms leveraging bifunctional heterocyclic systems. Its structural features—including the electron-rich pyridine nucleus, planar quinoline system, and ketone linker—create a pharmacologically versatile scaffold capable of engaging diverse biological targets with high precision. The documented activity of analogous compounds against mycobacterial infections, dyslipidemia, and neoplastic processes validates continued investigation into this hybrid scaffold. Future research should prioritize structure-based optimization to enhance target selectivity while maintaining the favorable physicochemical properties inherent to this chemotype. As resistance mechanisms evolve across therapeutic domains, such multi-targeting hybrid architectures offer promising avenues for next-generation therapeutics.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1